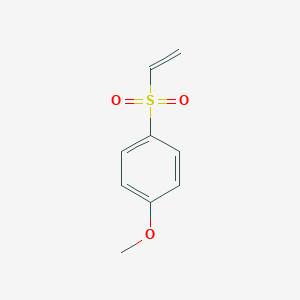

4-METHOXYPHENYL VINYLSULPHONE

Vue d'ensemble

Description

4-METHOXYPHENYL VINYLSULPHONE: is an organic compound characterized by the presence of a vinyl sulfone group attached to a p-anisyl (4-methoxyphenyl) moiety. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form stable products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Direct Sulfonylation of Olefins: This method involves the reaction of olefins with sulfonyl chlorides in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired vinyl sulfone.

Decarboxylative Sulfonylation: This method uses α,β-unsaturated carboxylic acids and sulfonyl chlorides, facilitated by a decarboxylation step. This reaction is often catalyzed by transition metals and proceeds under moderate temperatures.

Decomposition of Tosylhydrazones: Tosylhydrazones derived from aldehydes or ketones can be decomposed to form vinyl sulfones.

Industrial Production Methods: Industrial production of p-anisyl vinyl sulfone typically involves large-scale sulfonylation reactions using olefins and sulfonyl chlorides. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-METHOXYPHENYL VINYLSULPHONE can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of p-anisyl vinyl sulfone can yield sulfides or thiols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The vinyl group in p-anisyl vinyl sulfone can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, mild temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.

Substitution: Thiols, amines, alcohols, room temperature to moderate heating.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, thiols.

Substitution: Substituted vinyl sulfones.

Applications De Recherche Scientifique

Chemistry: 4-METHOXYPHENYL VINYLSULPHONE is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition and Michael addition reactions .

Biology: In biological research, p-anisyl vinyl sulfone is employed as a probe to study enzyme mechanisms, particularly those involving cysteine proteases. Its ability to form covalent bonds with thiol groups makes it a valuable tool in proteomics .

Medicine: Its reactivity and stability make it a promising candidate for the development of therapeutic agents .

Industry: In the industrial sector, p-anisyl vinyl sulfone is used in the production of dyes and pigments. Its reactivity allows for the formation of stable, colored compounds that are used in various applications .

Mécanisme D'action

The mechanism of action of p-anisyl vinyl sulfone involves its reactivity with thiol groups in proteins and enzymes. The vinyl sulfone group undergoes a Michael addition reaction with thiols, forming a covalent bond. This reaction is particularly important in the inhibition of cysteine proteases, where the compound binds to the active site cysteine residue, preventing the enzyme from performing its catalytic function .

Comparaison Avec Des Composés Similaires

- Ethyl vinyl sulfone

- Phenyl vinyl sulfone

- Methyl vinyl sulfone

Comparison: 4-METHOXYPHENYL VINYLSULPHONE is unique due to the presence of the p-anisyl group, which imparts additional reactivity and stability compared to other vinyl sulfones. The methoxy group in the p-anisyl moiety can participate in additional interactions, enhancing the compound’s binding affinity and specificity in biological systems .

Activité Biologique

4-Methoxyphenyl vinylsulfone is a compound of interest in medicinal chemistry, particularly due to its biological activity as a covalent inhibitor of cysteine proteases. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

4-Methoxyphenyl vinylsulfone (C10H11O2S) features a vinyl sulfone moiety known for its reactivity with thiol groups. The compound can be synthesized through various methods, including the reaction of 4-methoxyphenyl isothiocyanate with vinyl sulfone derivatives. This reaction typically yields high purity and stability, making it suitable for biological evaluations.

Biological Mechanisms

The primary biological activity of 4-methoxyphenyl vinylsulfone lies in its ability to irreversibly inhibit cysteine proteases. These enzymes play crucial roles in various biological processes, including viral replication and protein processing. The mechanism involves the formation of a covalent bond between the vinyl sulfone and the active site cysteine residue of the protease, leading to enzyme inactivation.

Key Findings from Research Studies

- Inhibition of Cysteine Proteases : Studies have shown that 4-methoxyphenyl vinylsulfone exhibits potent inhibition against several cysteine proteases involved in viral infections. For example, it has been reported to have an IC50 value of 60 nM against the nsP2 protease of Chikungunya virus (CHIKV) .

- Antiviral Activity : The compound demonstrated significant antiviral effects, with an EC50 value of 40 nM in CHIKV replication assays. This highlights its potential as a therapeutic agent against alphavirus infections .

- Selectivity : The selectivity profile of 4-methoxyphenyl vinylsulfone indicates minimal off-target effects, making it a promising candidate for further development as an antiviral drug .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various vinyl sulfone derivatives, 4-methoxyphenyl vinylsulfone was found to significantly reduce viral titers in infected cell lines. The study utilized a CHIKV-nLuc viral replication assay in human fibroblast MRC5 cells, demonstrating its effectiveness at low concentrations .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications on the phenyl ring could enhance biological activity. For instance, electron-donating groups at specific positions on the phenyl ring improved both protease inhibition and antiviral activity .

Data Tables

| Compound | IC50 (nM) | EC50 (nM) | Selectivity |

|---|---|---|---|

| 4-Methoxyphenyl Vinylsulfone | 60 | 40 | High |

| Vinyl Sulfone Analog A | >1000 | >1000 | Low |

| Vinyl Sulfone Analog B | 500 | 200 | Moderate |

Table 1: Summary of Biological Activity for Selected Vinyl Sulfones

Propriétés

IUPAC Name |

1-ethenylsulfonyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBPVKHLRWYNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936615 | |

| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16191-87-0 | |

| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.